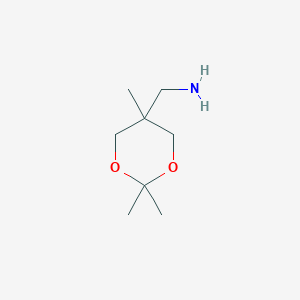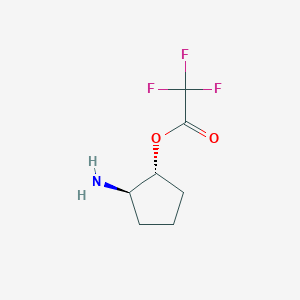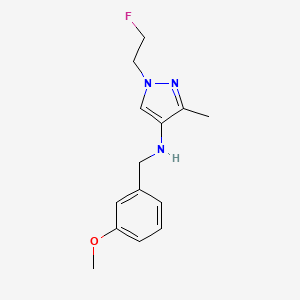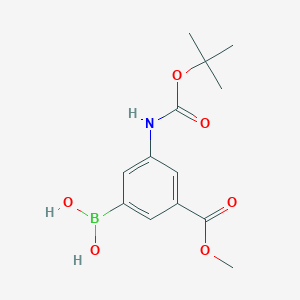
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is characterized by a dioxane ring substituted with three methyl groups and an amine group attached to the methanamine moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine typically involves the reaction of 1,1,1-tris(hydroxymethyl)ethane with acetone and 4-nitrophenol under acidic conditions to form the dioxane ring . The resulting intermediate is then reacted with ammonia or an amine source to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as laboratory methods, with optimizations for large-scale production, such as continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reagent in enzyme studies.
Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . The dioxane ring provides structural stability and can participate in various chemical reactions, enhancing the compound’s versatility .
Comparación Con Compuestos Similares
Similar Compounds
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Contains a dioxane ring with different substituents.
Uniqueness
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine is unique due to its combination of a dioxane ring and an amine group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
4933-20-4 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
(2,2,5-trimethyl-1,3-dioxan-5-yl)methanamine |
InChI |
InChI=1S/C8H17NO2/c1-7(2)10-5-8(3,4-9)6-11-7/h4-6,9H2,1-3H3 |
Clave InChI |
HKLVVLAOCTWOEG-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(CO1)(C)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B15051223.png)









![[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine](/img/structure/B15051311.png)

![[2-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B15051314.png)

